2-(2-氨基苯基硫基)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide" is a derivative of acetamide with potential biological activities. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and characterized for their biological activities, such as antiviral, anticancer, and enzyme inhibition properties. These compounds share a common structural motif of an acetamide backbone substituted with various aromatic and heteroaromatic rings, which are further modified with different functional groups .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate amine with an acyl chloride or other acylating agents to form the acetamide derivative. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from amino-nitrophenols and an acyl chloride derivative . Similarly, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods demonstrate the versatility of acetamide chemistry in generating a wide array of biologically active molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the molecular structure of a novel antiviral molecule was determined using density functional theory (DFT) calculations, which provided insights into the equilibrium geometry and vibrational assignments . X-ray crystallography has also been employed to determine the molecular structure and confirm the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the hydrogen bonding capability of the amide NH group and the presence of other electron-donating or withdrawing substituents can affect the compound's reactivity towards enzymes or biological targets . The intermolecular interactions, such as hydrogen bonds, are crucial for the biological activity of these molecules, as they can dictate the binding affinity to specific proteins or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and substituents can enhance the lipophilicity of the compounds, which is important for their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) . The vibrational spectroscopy studies provide information on the rehybridization and hyperconjugation effects within the molecule, which can influence its physical properties .

科学研究应用

合成和表征

2-(2-氨基苯基硫基)-N-苯基乙酰胺及其衍生物被合成用于各种研究应用,包括研究它们的结构和构象特性。这些化合物通过红外(IR)、核磁共振(NMR)、紫外-可见光谱、液相色谱质谱(LCMS)和高分辨质谱(HRMS)等技术进行表征。单晶X射线衍射(XRD)也被用来确定它们的晶体结构,从而揭示它们的构象和氢键网络特性。这些研究对于理解这些化合物的化学和物理性质至关重要,这些性质可能在材料科学、制药研究和化学合成中具有相关性 (Lahtinen et al., 2014)。

抗菌研究

对磺胺甲酰胺衍生物的抗菌性质进行了研究,包括与2-(2-氨基苯基硫基)-N-苯基乙酰胺相关的化合物,以评估它们对各种细菌和真菌菌株的有效性。这些研究旨在了解这些化合物作为抗菌剂的潜力。然而,研究结果表明,对CO-NH基团或SO2-NH基团引入苯环等修饰并不显著增强抗菌活性,并且评估的化合物中没有一个表现出抗真菌活性 (Lahtinen et al., 2014)。

药物应用

在制药研究领域,2-(2-氨基苯基硫基)-N-苯基乙酰胺的衍生物,如双-2-(5-苯基乙酰胺基-1,2,4-噻二唑-2-基)乙基硫醚(BPTES)类似物,已被探索作为谷氨酰胺酶抑制剂。这些化合物被研究其在癌症治疗中的潜力,特别是通过靶向谷氨酰胺酶活性抑制肿瘤细胞生长。结构活性关系(SAR)研究表明,一些截短类似物保留了与BPTES类似的效力,并提供了改善药物样性质,包括水溶性的机会。这项研究可能导致更有效的癌症治疗的开发 (Shukla et al., 2012)。

属性

IUPAC Name |

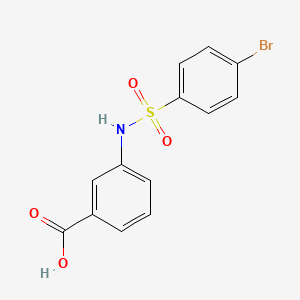

2-(2-aminophenyl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIZCSYGHRNIJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360709 |

Source

|

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide | |

CAS RN |

92906-38-2 |

Source

|

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)